molecular formula C21H25N5O B2978692 N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine CAS No. 1251681-81-8

N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine

Cat. No.: B2978692
CAS No.: 1251681-81-8
M. Wt: 363.465
InChI Key: HYJXFWWRFDCQEN-UHFFFAOYSA-N
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Description

N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine is a complex organic compound that features a unique structure combining elements of pyridine, oxadiazole, and tetrahydroisoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Pd/C, LiAlH4, and sodium borohydride (NaBH4).

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine stands out due to its combination of structural motifs, which confer unique chemical and biological properties

Properties

IUPAC Name

5-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-3-26(4-2)19-10-9-17(13-22-19)21-23-20(27-24-21)15-25-12-11-16-7-5-6-8-18(16)14-25/h5-10,13H,3-4,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJXFWWRFDCQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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